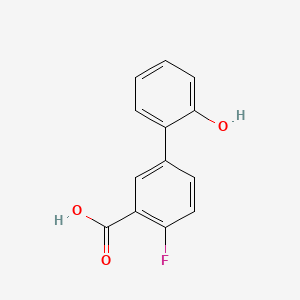

2-Fluoro-5-(2-hydroxyphenyl)benzoic acid

Description

2-Fluoro-5-(2-hydroxyphenyl)benzoic acid (CAS: 1261943-94-5) is a fluorinated benzoic acid derivative characterized by a hydroxyl group on the ortho-position of the pendant phenyl ring. This compound exhibits a molecular formula of C₁₃H₉FO₃ and a molecular weight of 244.21 g/mol. It is synthesized via coupling reactions involving fluorinated benzoic acid precursors and phenolic intermediates, with purification typically achieved through preparative LCMS or column chromatography .

Properties

IUPAC Name |

2-fluoro-5-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-6-5-8(7-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOSCVAEFKJFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688675 | |

| Record name | 4-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-94-5 | |

| Record name | 4-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Fluoro-5-(2-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-hydroxyphenyl is coupled with a fluorinated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions typically involve the use of an organic solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Fluoro-5-(2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 2-fluoro-5-(2-hydroxyphenyl)benzoic acid exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines, including MCF-7 (human breast cancer) and other types.

- Case Study: MCF-7 Cell Line

A study investigated the effects of various benzoic acid derivatives on MCF-7 cells, revealing that some derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity.

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research suggests that it may inhibit specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs.

Material Science Applications

2.1 Conformational Studies

The compound's unique fluorine substitution allows for interesting conformational studies. Research utilizing infrared spectroscopy has demonstrated how this compound undergoes conformational changes under various conditions, which can be crucial for understanding its behavior in different environments.

- Case Study: Conformational Switching

In experiments where the compound was subjected to near-infrared light, significant conformational changes were observed, indicating potential applications in smart materials and sensors.

| Parameter | Value | Method |

|---|---|---|

| Temperature for sublimation | 375 K | FT-IR Spectroscopy |

| Pressure during deposition | -9 mbar | FT-IR Spectroscopy |

Synthesis and Derivative Development

3.1 Synthetic Routes

The synthesis of this compound has been optimized to yield high purity and efficiency. Various methods have been explored, including nitration processes that minimize by-products.

- Optimization Example

A patented method describes a process that achieves yields over 90% while reducing unwanted isomers significantly, enhancing the feasibility for pharmaceutical applications .

Toxicological Studies

Understanding the safety profile of this compound is vital for its application in pharmaceuticals. Toxicological assessments indicate that while it exhibits some harmful effects at high concentrations (e.g., skin irritation), these can be managed through proper formulation strategies.

| Hazard Classification | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Damage | Causes serious eye damage (H318) |

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-hydroxyphenyl)benzoic acid involves its interaction with molecular targets through various pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets. Additionally, the carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Fluorinated Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Purity |

|---|---|---|---|---|---|---|

| 2-Fluoro-5-(2-hydroxyphenyl)benzoic acid | 1261943-94-5 | C₁₃H₉FO₃ | 244.21 | 2-Hydroxyphenyl | N/A | 98% |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | C₈H₄F₄O₂ | 208.11 | Trifluoromethyl | N/A | ≥98% |

| 2-Fluoro-5-(trifluoromethoxy)benzoic acid | 3852520 (PubChem) | C₈H₄F₄O₃ | 224.11 | Trifluoromethoxy | 78–81 | 97% |

| 2-Fluoro-5-formylbenzoic acid | N/A | C₈H₅FO₃ | 168.12 | Formyl | N/A | High |

| 2-Fluoro-5-methoxybenzoic acid | N/A | C₈H₇FO₃ | 170.14 | Methoxy | N/A | 96% |

- Trifluoromethyl vs. Hydroxyphenyl : The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)benzoic acid increases lipophilicity (logP ≈ 2.5) and metabolic stability but reduces solubility in aqueous media compared to the polar hydroxyphenyl group .

- Trifluoromethoxy vs. Hydroxyphenyl : The trifluoromethoxy substituent is strongly electron-withdrawing, lowering the pKa of the benzoic acid (≈1.5–2.0) compared to the hydroxyphenyl derivative (pKa ≈ 2.5–3.0) .

- Methoxy vs. Hydroxyphenyl: Methoxy derivatives (e.g., 2-Fluoro-5-methoxybenzoic acid) lack hydrogen-bond donor capacity, reducing interactions with biological targets but improving membrane permeability .

Biological Activity

2-Fluoro-5-(2-hydroxyphenyl)benzoic acid, with the molecular formula CHFO and CAS number 1261943-94-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a fluoro substituent at the 2-position and a hydroxyl group at the 5-position of the benzoic acid moiety. Its structural characteristics are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 232.21 g/mol |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Store at -20°C |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of anti-apoptotic proteins, specifically Mcl-1 and Bfl-1. These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy.

- Mechanism of Action : The compound binds to Mcl-1 and Bfl-1 with binding affinities (K) in the nanomolar range, demonstrating its capability to induce apoptosis in cancer cell lines. This dual-targeting approach may enhance therapeutic efficacy compared to traditional single-target inhibitors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

- Case Study : In a study evaluating its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, this compound demonstrated significant bactericidal activity, particularly under acidic conditions. The minimum bactericidal concentration (MBC) was found to be lower than that of standard antibiotics like ciprofloxacin .

Comparative Studies

Comparative analysis with structurally similar compounds has provided insights into the unique biological activities of this compound.

Table 2: Comparative Binding Affinities

| Compound | K (nM) | Selectivity for Mcl-1/Bfl-1 |

|---|---|---|

| This compound | 100 | High |

| Compound A (similar structure) | 250 | Moderate |

| Compound B (related benzoic acid) | >500 | Low |

Toxicological Considerations

While exploring its therapeutic potential, it is essential to consider the safety profile of this compound. Toxicity studies indicate that at certain concentrations, it may cause skin irritation and is harmful if ingested .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-5-(2-hydroxyphenyl)benzoic acid, and how do substituents influence reaction efficiency?

- Methodological Answer : A common approach involves nucleophilic fluorination of benziodoxolone precursors. For example, highlights that substituents like nitro groups (e.g., at the 5-position) enhance fluorination yields (up to 89%) due to electron-withdrawing effects. Solvent selection (e.g., polar aprotic solvents like DMF) also plays a critical role in stabilizing intermediates. Researchers should optimize reaction conditions by systematically testing substituent effects and solvent polarity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming crystal structure and hydrogen-bonding patterns ( ). Complementary techniques include:

- NMR : Analyze and spectra to confirm fluorine position and hydroxyl group connectivity.

- FT-IR : Identify characteristic carboxylic acid (C=O stretch ~1700 cm) and phenolic O-H stretches (~3200 cm).

Cross-validation with elemental analysis ensures purity .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The compound’s solubility is pH-dependent due to its carboxylic acid and phenolic hydroxyl groups. In basic conditions (pH > 8), deprotonation enhances aqueous solubility. Stability studies should include:

- HPLC monitoring under acidic/neutral/buffered solutions to detect degradation (e.g., esterification or decarboxylation).

- Thermogravimetric analysis (TGA) to assess thermal stability, given analogs like 2-fluoro-5-(trifluoromethyl)benzoic acid decompose near 235°C ( ) .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound with bulky substituents?

- Methodological Answer : Steric hindrance from bulky groups (e.g., trifluoromethyl) can reduce fluorination efficiency. Strategies include:

- Microwave-assisted synthesis to accelerate reaction kinetics.

- Protecting group chemistry : Temporarily mask the hydroxyl group (e.g., silylation) to reduce steric interference during fluorination ( ). Post-reaction deprotection restores functionality .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. To address this:

- DFT calculations : Include solvent models (e.g., COSMO) and compare multiple conformers’ NMR chemical shifts with experimental data.

- Dynamic NMR (DNMR) : Detect slow conformational exchanges affecting peak splitting.

Cross-reference with crystallographic data ( ) to validate ground-state geometries .

Q. What strategies mitigate toxicity risks during handling and synthesis?

- Engineering controls : Use fume hoods and glove boxes for fluorination steps (volatile byproducts).

- PPE : Wear nitrile gloves, goggles, and respirators compliant with H335 (respiratory irritation) and H315/H319 (skin/eye irritation) hazard codes ( ).

- Waste management : Segregate fluorine-containing waste for specialized disposal to prevent environmental contamination .

Q. How can computational modeling guide the design of bioactive derivatives?

- Methodological Answer : Leverage molecular docking and QSAR studies:

- Docking : Use crystal structures (if available) or homology models to predict binding affinities to targets like cyclooxygenase (COX) or kinases.

- QSAR : Correlate substituent electronic properties (Hammett σ constants) with bioactivity. For example, electron-withdrawing groups (e.g., -CF) may enhance receptor binding ( ).

Validate predictions with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.